molecular formula C22H19N3O4S B2753346 4-methoxy-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide CAS No. 898455-76-0

4-methoxy-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide

Cat. No. B2753346
CAS RN: 898455-76-0
M. Wt: 421.47
InChI Key: UAXGWMBQYFNMFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxy-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as TAK-659 and is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in the development and activation of B-cells, which are involved in the immune response. Therefore, TAK-659 has been studied for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus.

Scientific Research Applications

Disposition and Metabolism in Humans

A study on the disposition and metabolism of a related compound, N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868), which shares structural similarities with 4-methoxy-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide, provides insights into the pharmacokinetics of novel orexin 1 and 2 receptor antagonists. This study found that SB-649868 is extensively metabolized and eliminated primarily via feces, with a significant portion of metabolism involving oxidation of the benzofuran ring, suggesting potential pathways for similar compounds (Renzulli et al., 2011).

Pharmacokinetic Study of Anti-Malarial Pyronaridine

Pyronaridine, an anti-malarial with a chemical structure that includes methoxy and benzenesulfonamide groups similar to 4-methoxy-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide, has been studied for its pharmacokinetics in malaria patients. This research shows that pyronaridine is rapidly absorbed with a considerable distribution volume, indicating extensive tissue distribution. Such studies provide a basis for understanding the pharmacokinetics of structurally related compounds in treating malaria (Feng et al., 1987).

Kinetic Modeling of [11C]SL25.1188 in Human Brain

The study of [11C]SL25.1188, a compound used in positron emission tomography (PET) to bind to monoamine oxidase B (MAO-B) in the human brain, provides valuable information on the behavior of PET radioligands in vivo. This research offers insights into the kinetic modeling of substances in the human brain, which can be applied to understand the brain distribution and binding potential of related compounds, potentially including 4-methoxy-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide (Rusjan et al., 2014).

properties

IUPAC Name

4-methoxy-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O4S/c1-15-23-21-6-4-3-5-20(21)22(26)25(15)17-9-7-16(8-10-17)24-30(27,28)19-13-11-18(29-2)12-14-19/h3-14,24H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAXGWMBQYFNMFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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